N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
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Overview
Description
N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrimidine class of heterocyclic compounds Pyrimidines are known for their wide range of biological activities and are found in many biologically important molecules such as nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Scientific Research Applications
N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N4-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
- N4-(4-chlorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
- N4-(4-fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
Uniqueness
N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H20N6O3 |
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Molecular Weight |
344.37 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H20N6O3/c1-25-12-7-5-11(6-8-12)18-15-13(22(23)24)14(17)19-16(20-15)21-9-3-2-4-10-21/h5-8H,2-4,9-10H2,1H3,(H3,17,18,19,20) |
InChI Key |
QEHLZEBEWMNCGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCC3 |
Origin of Product |
United States |
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